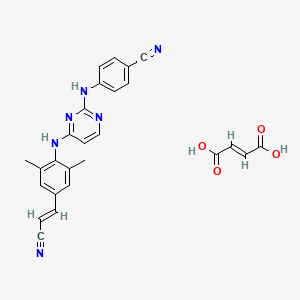![molecular formula C11H14N4O2 B2942254 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 1556019-89-6](/img/structure/B2942254.png)
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione, also known as caffeine, is a naturally occurring stimulant that is found in various plants, including coffee beans, tea leaves, and cocoa beans. It is one of the most widely consumed psychoactive substances in the world, with millions of people consuming it daily. Caffeine has been studied extensively for its effects on the human body and has been found to have both positive and negative effects.
Mécanisme D'action
Caffeine works by blocking the action of adenosine, a neurotransmitter that is responsible for promoting sleep and suppressing arousal. By blocking the action of adenosine, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione increases the activity of other neurotransmitters such as dopamine and norepinephrine, which are responsible for promoting wakefulness and alertness.
Biochemical and Physiological Effects
Caffeine has a number of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and respiration rate. It also increases the production of stomach acid and can cause gastrointestinal distress in some individuals. Caffeine has also been found to have a diuretic effect, which can lead to increased urine production.
Avantages Et Limitations Des Expériences En Laboratoire
Caffeine has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive, making it easy to obtain for research purposes. It is also a well-studied substance, with a large body of research available on its effects. However, 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione also has some limitations for use in lab experiments. It can have variable effects depending on the dose and individual differences in metabolism. It can also have potential confounding effects on other variables being studied.
Orientations Futures
There are a number of future directions for research on 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione. One area of interest is the potential therapeutic uses of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione, particularly in the prevention and treatment of neurodegenerative diseases. Another area of interest is the effects of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione on athletic performance, particularly in endurance sports. Further research is also needed to better understand the potential risks and benefits of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione consumption, particularly in vulnerable populations such as pregnant women and individuals with certain medical conditions.
Conclusion
Caffeine is a widely consumed psychoactive substance that has been extensively studied for its effects on the human body. It has a number of potential benefits, including increased alertness and improved cognitive function. However, it also has potential risks and limitations for use in lab experiments. Further research is needed to better understand the potential therapeutic uses of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione and to better understand its effects on the human body.
Méthodes De Synthèse
Caffeine can be synthesized in a laboratory setting using various methods. One of the most common methods is the extraction of 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione from natural sources such as coffee beans or tea leaves. This involves the use of solvents such as dichloromethane or ethyl acetate to extract the 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione from the plant material. The 7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione is then purified using various techniques such as recrystallization or chromatography.
Applications De Recherche Scientifique
Caffeine has been extensively studied for its effects on the human body. It has been found to have a number of potential benefits, including increased alertness, improved cognitive function, and increased endurance during physical activity. Caffeine has also been studied for its potential therapeutic uses, including its ability to reduce the risk of certain diseases such as Parkinson's disease, Alzheimer's disease, and liver disease.
Propriétés
IUPAC Name |
7-[(E)-but-2-enyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-4-5-6-15-7-12-9-8(15)10(16)14(3)11(17)13(9)2/h4-5,7H,6H2,1-3H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIVDSJDRKETAR-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2E)-but-2-en-1-yl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)
![Methyl 2-((1-(3'-methoxy-[1,1'-biphenyl]-4-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2942173.png)
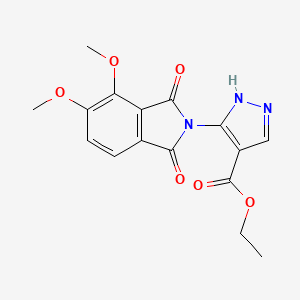
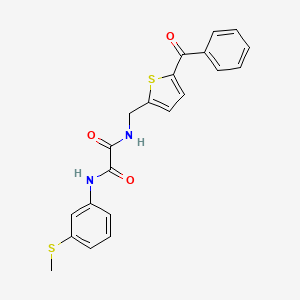

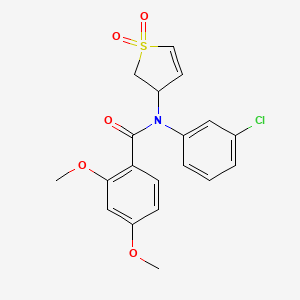
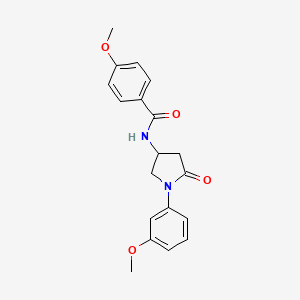
![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
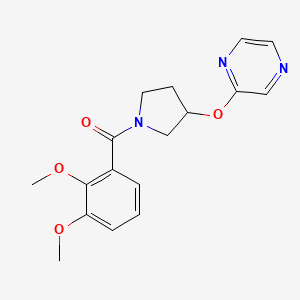
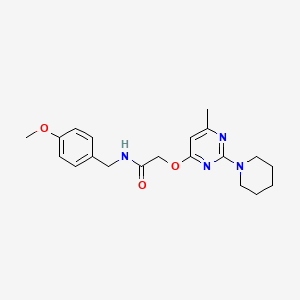

![N-(4-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2942191.png)

